N-(3-oxobenzo[f]chromen-2-yl)acetamide
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Overview
Description
N-(3-oxobenzo[f]chromen-2-yl)acetamide is a chemical compound with the molecular formula C15H11NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxobenzo[f]chromen-2-yl)acetamide typically involves the reaction of 3-oxobenzo[f]chromene with acetamide under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxobenzo[f]chromen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives .
Scientific Research Applications
N-(3-oxobenzo[f]chromen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism by which N-(3-oxobenzo[f]chromen-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxobenzo[f]chromen-2-yl)benzamide
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
Uniqueness
N-(3-oxobenzo[f]chromen-2-yl)acetamide is unique due to its specific benzopyranone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-(3-oxobenzo[f]chromen-2-yl)acetamide |
InChI |
InChI=1S/C15H11NO3/c1-9(17)16-13-8-12-11-5-3-2-4-10(11)6-7-14(12)19-15(13)18/h2-8H,1H3,(H,16,17) |
InChI Key |
GLGOAFMFRQOUSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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